(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
Description
The compound (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one belongs to a class of thiazol-4-one derivatives characterized by a Z-configured benzylidene moiety and substituted aromatic amines. This article provides a detailed comparison with structurally related analogs, focusing on synthesis, physicochemical properties, and functional implications.
Properties
Molecular Formula |
C17H10BrFN2O3S |
|---|---|
Molecular Weight |
421.2 g/mol |
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10BrFN2O3S/c18-12-7-14-13(23-8-24-14)5-9(12)6-15-16(22)21-17(25-15)20-11-3-1-10(19)2-4-11/h1-7H,8H2,(H,20,21,22)/b15-6- |
InChI Key |
XUUWMKJWTIEAMB-UUASQNMZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)F)S3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 4-fluoroaniline to form an imine intermediate. This intermediate then undergoes cyclization with 2-mercaptoacetic acid to yield the final thiazolidinone product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure can be compared to analogs with variations in the benzylidene and anilino substituents (Table 1). Key differences include:
- Benzylidene Substituents :
- Compound 4a : Features a 1,3-benzodioxol-5-yl group without bromination. Synthesized via methods A (96% yield) and B (88% yield), with a melting point of 252–254°C .
- Compound 7f : Contains a 4-methylbenzylidene group, yielding a lower melting point (218–220°C) due to reduced polarity .
- Compound 5e : Incorporates a 1,3-benzodioxol-5-ylmethylene group with a piperazinyl substituent, resulting in a melting point >260°C, likely due to enhanced hydrogen bonding .
- Anilino Substituents: Compound 6a–j: Substituted phenylamino groups (e.g., 4-fluoro, 4-bromo) influence electronic properties and biological activity. For example, MIC50 values for these analogs suggest that electron-withdrawing groups like bromo or fluoro enhance antimicrobial potency . Compound 5c: Uses a morpholinyl group instead of an anilino substituent, leading to altered solubility and intermolecular interactions .
Table 1: Structural and Physical Properties of Selected Analogs
Biological Activity
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a synthetic compound with potential biological activity. This article reviews its biological properties, focusing on antibacterial activity, molecular mechanisms, and therapeutic applications.
Chemical Structure
The compound's structure includes a thiazole ring, a benzodioxole moiety, and a fluorinated aniline group. The presence of bromine and fluorine atoms enhances its reactivity and potential biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H10BrN2O3S |
| Molecular Weight | 355.21 g/mol |
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example, a study on thiazole derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of bacterial cell division proteins like FtsZ, which is critical for bacterial proliferation .
Anticancer Potential
In addition to antibacterial properties, thiazole derivatives have shown promise in anticancer research. They are believed to induce apoptosis in cancer cells by modulating various signaling pathways. The specific interactions of this compound with cellular targets are under investigation to elucidate its full therapeutic potential.
The compound is thought to exert its biological effects by:
- Targeting Enzymes : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell survival.
- Modulating Protein Interactions : The interaction with proteins such as FtsZ disrupts normal cellular functions leading to cell death.
- Inducing Oxidative Stress : Some studies suggest that thiazole derivatives can generate reactive oxygen species (ROS), contributing to their cytotoxic effects on cancer cells.
Study 1: Antibacterial Efficacy
A study published in Journal of Antibiotics examined the antibacterial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL against both strains, indicating strong antibacterial activity .
Study 2: Anticancer Activity
Research in Cancer Letters highlighted the anticancer potential of similar thiazole compounds in vitro. The study reported that these compounds induced apoptosis in human breast cancer cells with an IC50 value of 15 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
